ノルリケキサントン

概要

説明

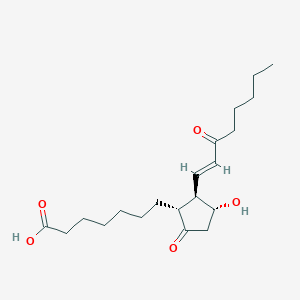

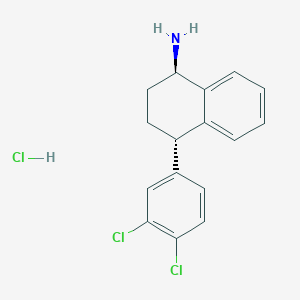

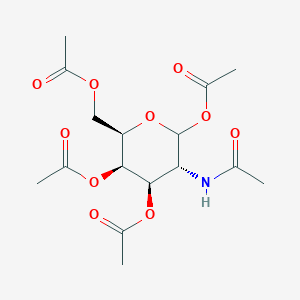

Norlichexanthone is a small non-reduced tricyclic polyketide produced by fungi and lichens. It has garnered attention due to its diverse biological activities, including its ability to reduce virulence gene expression and biofilm formation in Staphylococcus aureus . Structurally, norlichexanthone resembles ω-hydroxyemodin .

科学的研究の応用

Norlichexanthone has a wide range of scientific research applications:

作用機序

Target of Action

Norlichexanthone primarily targets the AgrA protein in Staphylococcus aureus, a serious human pathogen . AgrA is a response regulator of the agr quorum sensing system, which controls the expression of RNAIII and the phenol soluble modulins responsible for human neutrophil killing .

Mode of Action

Norlichexanthone interferes directly with AgrA binding to its DNA target . This interference reduces the expression of both hla and RNAIII, key virulence factors in S. aureus . The hla gene encodes α-hemolysin, a toxin that contributes to the pathogenicity of S. aureus .

Biochemical Pathways

The biosynthesis of xanthones like Norlichexanthone in plants involves the shikimate and the acetate pathways . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .

Pharmacokinetics

Its high antioxidant activity suggests it may have good bioavailability .

Result of Action

Norlichexanthone reduces S. aureus toxicity towards human neutrophils . It also reduces staphylococcal biofilm formation , which is crucial for the bacteria’s survival and resistance to antibiotics. Additionally, Norlichexanthone exhibits strong activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus .

Action Environment

The action of Norlichexanthone can be influenced by environmental factors. For instance, the production of Norlichexanthone by endolichenic fungi is influenced by the natural lichen thalli of Pertusaria laeviganda . .

生化学分析

Biochemical Properties

Norlichexanthone exhibits high antioxidant activity, which plays a crucial role in biochemical reactions . It protects against damage to biomolecules such as DNA, membrane lipids, and enzymes, which are associated with the pathogenesis of chronic diseases . The antioxidant activity of Norlichexanthone is comparable to that of ascorbic acid .

Cellular Effects

Norlichexanthone has been shown to reduce the toxicity of Staphylococcus aureus towards human neutrophils . It interferes directly with AgrA binding to its DNA target , thereby influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Norlichexanthone involves direct interference with AgrA binding to its DNA target . This interaction influences the expression of virulence genes and reduces the formation of biofilms .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Norlichexanthone in laboratory settings are limited, its high antioxidant activity suggests that it may have long-term effects on cellular function .

準備方法

Synthetic Routes and Reaction Conditions: Norlichexanthone can be synthesized using methods reported by Santesson and Sundholm in 1968 . The synthesis involves the use of endolichenic fungi, which are nonobligate microfungi living in lichen . The initial endolichenic fungus is induced from the thallus of Pertusaria laeviganda and maintained by subculture using solid medium containing 2% malt extract, 0.2% yeast extract, and 1.5% agar in the dark at 15°C .

Industrial Production Methods: Industrial production of norlichexanthone involves the cultivation of endolichenic fungi in controlled environments. The fungi are cultured in media containing specific nutrients to promote the production of norlichexanthone .

化学反応の分析

Types of Reactions: Norlichexanthone undergoes various chemical reactions, including oxidation and reduction. It exhibits high antioxidant activity, which is comparable to that of ascorbic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving norlichexanthone include 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride and 2,2-diphenyl-1-picrylhydrazyl . The reactions are typically carried out under controlled conditions to ensure the stability and activity of norlichexanthone.

Major Products: The major products formed from the reactions involving norlichexanthone include various antioxidant compounds that inhibit the effects of reactive oxygen species .

類似化合物との比較

Norlichexanthone is structurally similar to ω-hydroxyemodin, which also binds to the AgrA response regulator . unlike ω-hydroxyemodin, norlichexanthone reduces staphylococcal biofilm formation . Other similar compounds include various xanthones, terpenoids, and chromanones produced by endolichenic fungi . These compounds share some pharmacological activities, such as antioxidant and antimicrobial properties, but norlichexanthone’s unique ability to reduce biofilm formation sets it apart .

特性

IUPAC Name |

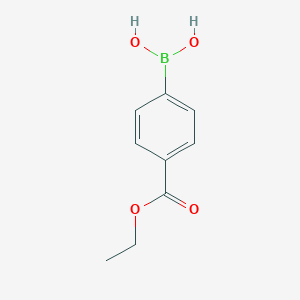

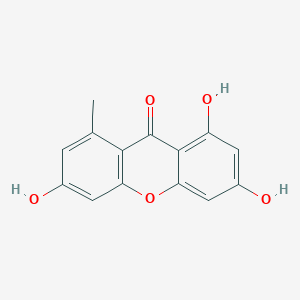

1,3,6-trihydroxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZHBCDRWFMXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174777 | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-98-7 | |

| Record name | Norlichexanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。